molecular formula C7H12O3S B2591987 Hex-4-yn-2-yl methanesulfonate CAS No. 2260931-27-7

Hex-4-yn-2-yl methanesulfonate

Cat. No.: B2591987
CAS No.: 2260931-27-7
M. Wt: 176.23
InChI Key: BVQTZNDQQQMCRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hex-4-yn-2-yl methanesulfonate typically involves the reaction of hex-4-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Hex-4-yn-2-ol+Methanesulfonyl chlorideHex-4-yn-2-yl methanesulfonate+HCl\text{Hex-4-yn-2-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-4-yn-2-ol+Methanesulfonyl chloride→Hex-4-yn-2-yl methanesulfonate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Comparison with Similar Compounds

Hex-4-yn-2-yl methanesulfonate can be compared with other methanesulfonate esters, such as:

Properties

IUPAC Name

hex-4-yn-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-4-5-6-7(2)10-11(3,8)9/h7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQTZNDQQQMCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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